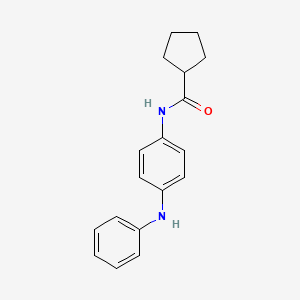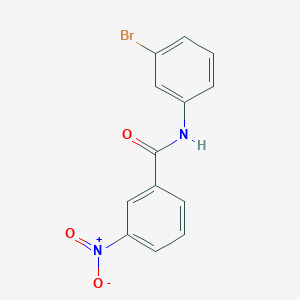
3-(4-methoxyphenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves cyclization reactions of appropriate precursors. For instance, novel quinazolines and 4(3H)-quinazolinones have been prepared by cyclization of NO-1886 derivatives, leading to compounds that lower triglyceride and total cholesterol levels (Kurogi et al., 1996). Another method involves the condensation of methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol, yielding compounds with significant analgesic activity (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been confirmed through spectral characterization techniques like FTIR, NMR, and UV spectroscopy. Density Functional Theory (DFT) calculations, including the analysis of HOMO and LUMO, vibrational properties, and charge distribution potential, provide detailed insights into the electronic structure of these compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cyclization and condensation, to synthesize novel compounds with potential biological activities. These compounds have been evaluated for their hypolipidemic, analgesic, anti-inflammatory, and antioxidant properties, demonstrating the versatility of the quinazolinone scaffold in medicinal chemistry (Alagarsamy et al., 2007; Mravljak et al., 2021).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are crucial for their pharmacological application. X-ray crystallography and single-crystal diffraction analysis provide detailed information about the crystal structure, confirming the planarity of the quinazolinone ring system and its interactions within the crystal lattice (Liu et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the structural features of quinazolinones. Studies on the synthesis, structure-activity relationships, and biological evaluations of quinazolinone derivatives highlight their potential as pharmacological agents with varied activities, depending on the substitution pattern on the quinazolinone core (Alagarsamy et al., 2011; Ye et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-9-15-12(2)19(17(20)18-16(15)10-11)13-5-7-14(21-3)8-6-13/h4-10H,2H2,1,3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQMUMFENMXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-7-methyl-4-methylidene-3,4-dihydroquinazolin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)
![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)
